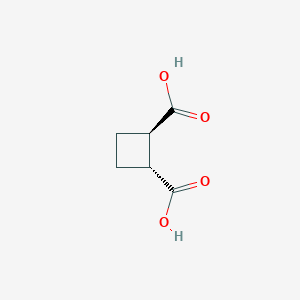
Ácido trans-ciclobutano-1,2-dicarboxílico
Descripción general
Descripción
trans-Cyclobutane-1,2-dicarboxylic acid: is an organic compound with the molecular formula C6H8O4 It is a derivative of cyclobutane, featuring two carboxylic acid groups attached to adjacent carbon atoms in a trans configuration
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: trans-Cyclobutane-1,2-dicarboxylic acid is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a monomer in the production of specialty polymers with unique mechanical and thermal properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a scaffold in drug design, particularly for developing inhibitors of specific enzymes or receptors.
Biochemical Studies: It is used in studies of enzyme mechanisms and protein-ligand interactions due to its rigid structure and functional groups.
Industry:
Material Science: trans-Cyclobutane-1,2-dicarboxylic acid is used in the development of new materials with enhanced properties, such as improved durability and resistance to environmental factors.
Catalysis: It is explored as a ligand in catalytic systems for various chemical transformations.
Safety and Hazards
Trans-Cyclobutane-1,2-dicarboxylic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Trans-Cyclobutane-1,2-dicarboxylic acid is a chemical compound with the molecular formula C6H8O4 The interaction of the carboxyl groups in the fragmentation of the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid helps to distinguish it from trans-cyclobutane-1,2-dicarboxylic acid .
Mode of Action
It is known that the interaction of the carboxyl groups in the fragmentation of the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid helps to distinguish it from trans-cyclobutane-1,2-dicarboxylic acid .
Biochemical Pathways
It is known that the cyclobutane ring in cbda-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .
Action Environment
It is known that the cyclobutane ring in cbda-4 was cleaved upon heating, suggesting that temperature could be a significant environmental factor influencing its action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Cyclobutene: One common method involves the catalytic hydrogenation of cyclobutene-1,2-dicarboxylic acid. This reaction typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures.
From Adipic Acid: Another method starts with adipic acid, which undergoes a series of reactions including cyclization and subsequent functional group transformations to yield trans-cyclobutane-1,2-dicarboxylic acid.
Industrial Production Methods: Industrial production often involves the hydrogenation of cyclobutene derivatives due to the scalability and efficiency of this process. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-Cyclobutane-1,2-dicarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes, using reagents such as lithium aluminum hydride or borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups like esters or amides, using reagents like thionyl chloride or carbodiimides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Thionyl chloride (SOCl2), carbodiimides (e.g., DCC)
Major Products:
Oxidation: Diketone derivatives
Reduction: Alcohols, aldehydes
Substitution: Esters, amides
Comparación Con Compuestos Similares
cis-Cyclobutane-1,2-dicarboxylic acid: This isomer has the carboxylic acid groups in a cis configuration, leading to different chemical and physical properties.
Cyclopropane-1,1-dicarboxylic acid: A smaller ring structure with different reactivity and applications.
Cyclobutane-1,1-dicarboxylic acid: Another derivative with both carboxylic acid groups on the same carbon, affecting its reactivity and use.
Uniqueness: trans-Cyclobutane-1,2-dicarboxylic acid is unique due to its trans configuration, which imparts distinct steric and electronic properties. This configuration can influence the compound’s reactivity, making it suitable for specific synthetic applications and enabling the formation of unique products that are not easily accessible from its cis isomer or other related compounds.
Propiedades
IUPAC Name |
(1R,2R)-cyclobutane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSAGCZZQKACKE-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031207 | |
| Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-13-6 | |
| Record name | (±)-trans-1,2-Cyclobutanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-cyclobutane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[bis(2-chloroethyl)amino]phenyl]-2-fluoroacetamide](/img/structure/B75260.png)

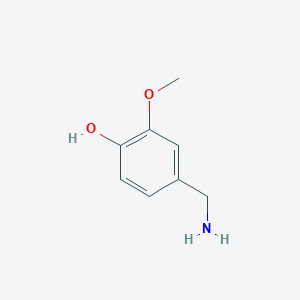
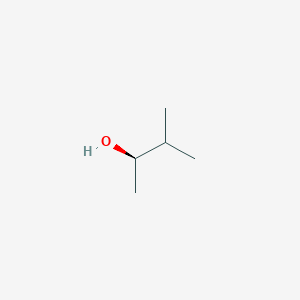
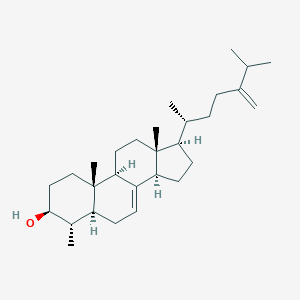
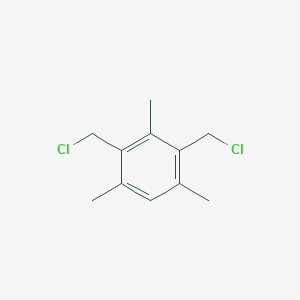

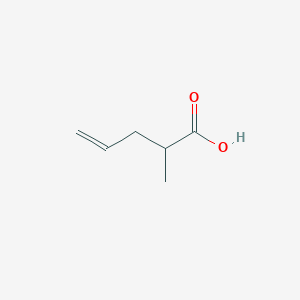
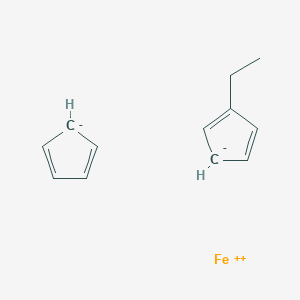
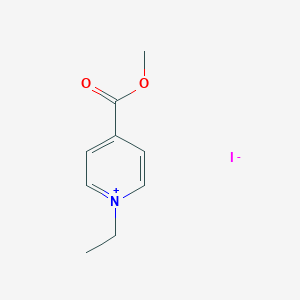
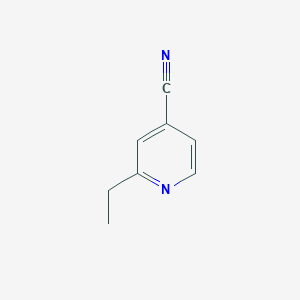
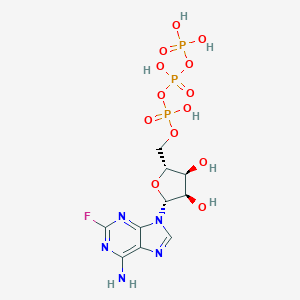
![2-[ethyl(fluoro)phosphoryl]oxypropane](/img/structure/B75285.png)
